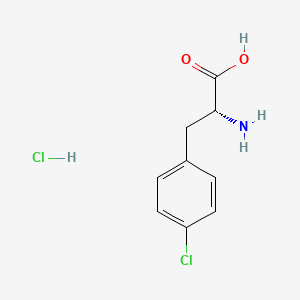

4-Chloro-D-phenylalanine Hydrochloride

Übersicht

Beschreibung

4-Chloro-D-phenylalanine Hydrochloride, also known as PCPA, is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It is known to improve the inflammation of lung tissue and remodeling pulmonary artery . PCPA can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors . It is also known to induce memory deficits in rats .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as vibrational spectra, NBO, UV, and first-order hyperpolarizability . The molecular formula of the compound is C9H11Cl2NO2 .Chemical Reactions Analysis

This compound has been studied for its chemical reactivity and chemical potential . It has been found to have certain properties such as first-order hyperpolarizability, molecular electrostatic potential, and frontier molecular orbital .Physical And Chemical Properties Analysis

The molecular weight of this compound is 236.09 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass of the compound is 235.0166840 g/mol .Wissenschaftliche Forschungsanwendungen

Understanding Phenylketonuria (PKU) Pathogenesis

4-Chloro-D-phenylalanine Hydrochloride serves as a crucial tool in studying PKU, a metabolic disorder characterized by a deficiency in phenylalanine hydroxylase (PAH). This deficiency leads to elevated levels of phenylalanine in the blood, causing severe mental retardation if untreated. The exact mechanisms by which elevated phenylalanine concentrations disrupt cerebral metabolism and cognitive function are complex and multifaceted. Research suggests that disturbed transport of large neutral amino acids (LNAA) from blood to brain, affecting neurotransmitter and protein synthesis, plays a significant role in PKU pathogenesis, though the definitive roles of these processes remain to be fully understood (de Groot, Hoeksma, Blau, Reijngoud, & van Spronsen, 2010).

Investigating Neurotransmitter Synthesis

This compound's impact on neurotransmitter synthesis is another critical area of research. PKU's neurological symptoms are partly attributed to altered neurotransmitter levels due to high phenylalanine concentrations interfering with LNAA transport across the blood-brain barrier. This interference results in a deficiency of cerebral LNAA, contributing to deficient brain monoamine neurotransmitters such as serotonin and norepinephrine. The role of this compound in studying these effects highlights its importance in understanding the biochemical pathways involved in neurotransmitter synthesis and its potential therapeutic implications for PKU and related disorders (Liguori, 2022).

Genetic and Molecular Studies

The compound also finds applications in genetic and molecular studies, particularly in understanding the genetic basis of PKU and exploring potential therapeutic strategies. For instance, the study of mutations in the PAH gene, which leads to PKU, involves analyzing how these mutations affect phenylalanine hydroxylation and identifying potential targets for gene therapy or other molecular interventions. Advances in this area could lead to improved treatments for PKU, highlighting the compound's role in advancing genetic and molecular research related to metabolic disorders (Guldberg & Güttler, 1994).

Wirkmechanismus

Target of Action

The primary target of 4-Chloro-D-phenylalanine Hydrochloride, also known as ®-2-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride, is Tryptophan Hydroxylase 1 (TPH1) . TPH1 is an enzyme involved in the synthesis of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .

Mode of Action

This compound acts as an inhibitor of TPH1 . By inhibiting this enzyme, it reduces the synthesis of serotonin, leading to a decrease in serotonin levels . This interaction with its target can result in significant changes in physiological processes regulated by serotonin.

Biochemical Pathways

The compound affects the serotonin synthesis pathway . By inhibiting TPH1, it prevents the conversion of tryptophan to 5-hydroxytryptamine (5-HT), also known as serotonin . The downstream effects of this inhibition can include alterations in mood, sleep patterns, and other processes regulated by serotonin.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in serotonin levels . This can lead to a wide range of effects, given the role of serotonin in various physiological processes. For instance, it has been used to induce insomnia in rat models, suggesting a significant impact on sleep regulation .

Safety and Hazards

4-Chloro-D-phenylalanine Hydrochloride is considered hazardous. It is toxic if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Zukünftige Richtungen

4-Chloro-D-phenylalanine Hydrochloride has been used in various studies to explore its effects on different biological systems . For example, it has been used to treat kras+ male zebrafish, induce insomnia in rat models, and examine its effect on serotonin . It has also been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid . These studies suggest that this compound may have potential applications in various areas of biomedical research .

Biochemische Analyse

Biochemical Properties

4-Chloro-D-phenylalanine Hydrochloride is known to be an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It interacts with the enzyme tryptophan hydroxylase 1 (TPH1), reducing its expression . This interaction affects the synthesis of 5-HT, a neurotransmitter involved in various physiological processes .

Cellular Effects

The compound’s inhibitory effect on 5-HT synthesis can influence various cellular processes. For instance, it has been found to improve inflammation of lung tissue and remodeling of the pulmonary artery . By reducing the expression of TPH1, this compound can also decrease the production of matrix metalloproteinase (MMP), a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its inhibitory action on TPH1 . By binding to this enzyme, it prevents the conversion of tryptophan to 5-HT, thereby reducing the levels of this neurotransmitter . This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes .

Metabolic Pathways

This compound is involved in the metabolic pathway of 5-HT synthesis . It interacts with the enzyme TPH1, which is crucial for the conversion of tryptophan to 5-HT

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOCEDBJFKVRHU-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147065-05-2 | |

| Record name | Fenclonine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147065052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENCLONINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD72V2FZ8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt](/img/no-structure.png)

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)

![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione](/img/structure/B586061.png)